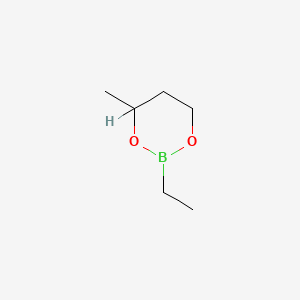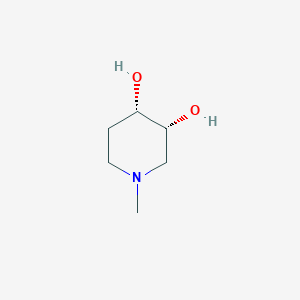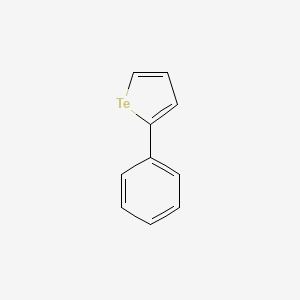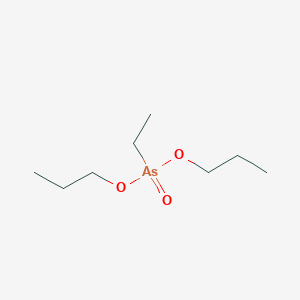
1,3,2-Dioxaborinane, 2-ethyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C6H12O2 It is a member of the dioxaborinane family, which are cyclic boron-containing compounds
Métodos De Preparación
The synthesis of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- typically involves the reaction of ethylboronic acid with a suitable diol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which then cyclizes to form the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymer additives.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborinane, 2-ethyl-4-methyl- involves its ability to form stable complexes with various molecules through boron-oxygen interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biomolecules in drug delivery or interacting with polymers in materials science.
Comparación Con Compuestos Similares
1,3,2-Dioxaborinane, 2-ethyl-4-methyl- can be compared with other similar compounds such as:
1,3,2-Dioxaborinane, 2-methyl-4-ethyl-: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
1,3,2-Dioxaborinane, 2-ethyl-4-phenyl-:
1,3,2-Dioxaborinane, 2,4-dimethyl-: Different substitution pattern affecting the compound’s stability and reactivity.
Propiedades
Número CAS |
57633-65-5 |
|---|---|
Fórmula molecular |
C6H13BO2 |
Peso molecular |
127.98 g/mol |
Nombre IUPAC |
2-ethyl-4-methyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-3-7-8-5-4-6(2)9-7/h6H,3-5H2,1-2H3 |
Clave InChI |
MMSQKXHDQIIXFH-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCC(O1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)




![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)



![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)

